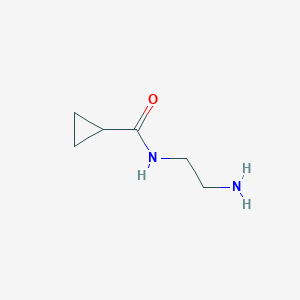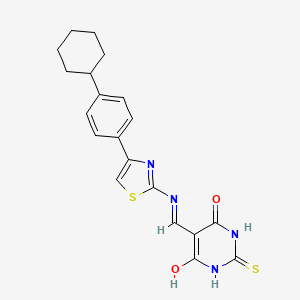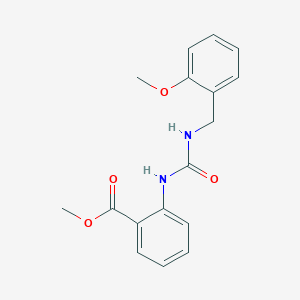![molecular formula C20H20ClN3O2 B2496556 3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide CAS No. 477711-49-2](/img/structure/B2496556.png)
3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to the compound , involves intricate chemical reactions, including cyclization and substitution processes. For instance, a study by Tang et al. (2014) detailed the synthesis of a related pyrazole compound, demonstrating the critical role of X-ray diffraction in characterizing the planar structure and dihedral angles of the synthesized molecule, which is crucial for understanding the synthesis pathway of complex organic compounds like the one of interest [Li-Zhipeng Tang, F. Tao, M. Cheng, Qi Liu (2014)].
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the arrangement of the benzene and pyrazole rings and their substituents. The X-ray crystallography data provide insights into the planarity of the benzene ring system and the orientation of the pyrazole rings, as demonstrated by Tang et al. (2014). This analysis is pivotal for understanding the compound's reactivity and interaction potential [Li-Zhipeng Tang, F. Tao, M. Cheng, Qi Liu (2014)].
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives, such as the compound in focus, include nucleophilic substitution and addition reactions. The study of these reactions helps in understanding the compound's functional group reactivity and potential for further chemical modifications. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in stabilizing the compound's structure, as reported in various studies [A. Saeed, A. Khurshid, U. Flörke, et al. (2020)].
Applications De Recherche Scientifique
Chemical Transformations and Derivative Synthesis
The compound under study is involved in various chemical transformations. For instance, a related compound, 2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzene-diazonium hydrogen sulfate, reacted with copper sulfate and sodium chloride to yield chlorinated and hydroxylated epimers along with other derivatives (Maggio, Raffa, Raimondi, & Daidone, 2013). This demonstrates the compound's potential in generating diverse chemical structures, which could have various applications in scientific research.
Reaction Mechanisms and Structural Analysis
The reaction mechanisms of similar compounds have been studied extensively. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves complex rearrangements, as confirmed by HPLC/MS studies (Ledenyova et al., 2018). Additionally, in-depth structural and interaction studies, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, have been conducted on antipyrine-like derivatives similar to the subject compound (Saeed et al., 2020).
Synthesis and Characterization
Synthesis and characterization of novel compounds using the subject chemical as a base or a comparative structure is another key area of research. For instance, synthesis of new pyrazole, pyridine, and pyrimidine derivatives using related compounds demonstrates the broad potential of such chemicals in creating new pharmacological agents (Fadda, Etman, El-Seidy, & Elattar, 2012).
Applications in Material Science
Some derivatives of the compound have been explored for their potential in material science. Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates synthesized have shown promise as potential non-linear optical (NLO) materials, indicating their use in optical applications (Chandrakantha et al., 2013).
Pharmacological Potential
While avoiding details on drug use and dosage, it is worth noting that related compounds have been synthesized and evaluated for their pharmacological potential. For instance, a study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted their potential as novel antipsychotic agents, underlining the broader significance of this class of compounds in medicinal chemistry (Wise et al., 1987).
Mécanisme D'action
Target of Action
The primary target of the compound “3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide” is LmPTR1 . This protein is involved in the antipromastigote activity of the compound .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the active site of the protein . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol , indicating a strong and favorable interaction between the compound and its target.
Result of Action
The primary result of the compound’s action is its potent in vitro antipromastigote activity . This suggests that the compound could have potential applications in the treatment of diseases caused by promastigotes.
Propriétés
IUPAC Name |
3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-18(11-12-22-19(25)15-7-6-8-16(21)13-15)20(24(2)23-14)26-17-9-4-3-5-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUNNILGRMIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)
![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)
![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)
![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)